molecular formula C16H21N5O4S2 B2620874 1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-11-9

1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2620874
CAS No.: 2034601-11-9
M. Wt: 411.5
InChI Key: ISEKUKJKRGYUJA-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring and a 1-methyl-1H-imidazole sulfonyl group. The thiadiazole-dioxide moiety contributes to its electron-deficient aromatic system, which is critical for interactions in biological or materials science applications.

Properties

IUPAC Name

1-methyl-3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S2/c1-18-11-16(17-12-18)26(22,23)20-9-7-13(8-10-20)21-15-6-4-3-5-14(15)19(2)27(21,24)25/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEKUKJKRGYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure combining an imidazole ring with a piperidine moiety and a thiadiazole core. The presence of the sulfonyl group is significant for its biological properties.

Molecular Formula: C₁₃H₁₈N₄O₄S₂
Molecular Weight: 342.43 g/mol
CAS Number: 489471-57-0

Research indicates that compounds containing imidazole and thiadiazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, structural modifications in similar compounds have shown enhanced anticancer effects against various cell lines such as A375 and M14 with IC50 values in the low nanomolar range .
  • Tubulin Polymerization Inhibition : Some imidazole-based compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents .
  • Antimicrobial Properties : Compounds with sulfonyl groups often exhibit antimicrobial activity. The sulfonamide class of drugs has been historically significant in treating bacterial infections.

Biological Activity Data Table

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerA3751.1
AnticancerM141.2
Tubulin InhibitionA5490.51
AntimicrobialVarious BacteriaVariableGeneral literature

Case Study 1: Anticancer Activity

A study evaluated various imidazole derivatives and found that specific modifications significantly enhanced their anticancer properties. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the tubulin structure, causing disruption in mitotic processes.

Case Study 2: Tubulin Polymerization

In experiments assessing tubulin polymerization inhibition, a related compound exhibited an IC50 value of approximately 0.5 µM against the A549 lung cancer cell line. This suggests that structural analogs of the target compound may also possess similar inhibitory effects on tubulin dynamics .

Research Findings

Recent literature highlights the significance of the sulfonyl group in enhancing biological activity. For example:

  • Structural Activity Relationship (SAR) studies indicate that the positioning of substituents on the imidazole ring can lead to improved potency against specific cancer types.
  • Compounds with electron-donating groups on the phenyl portion generally showed higher activity against tested cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological/Physical Properties
Target Compound Benzo[c][1,2,5]thiadiazole dioxide 1-methylpiperidine, 1-methylimidazole sulfonyl High polarity, potential kinase inhibition
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo[2,1-b]thiadiazole 4-fluoro-3-nitrophenyl, 4-methoxyphenyl Fluorescence properties, antimicrobial activity
1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives 1,3,4-thiadiazole Chlorophenyl, fluorobenzoisoxazol-piperidine Antibacterial activity (Gram-positive pathogens)
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine-thiadiazole hybrid Benzodioxine, hydrazine-carbothioamide Chelating agent, metal ion sensing

Key Observations :

  • The target compound’s sulfonyl-piperidine-imidazole architecture distinguishes it from simpler thiadiazoles, likely enhancing binding specificity in enzymatic pockets compared to the chlorophenyl/fluorobenzoisoxazol derivatives in .

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